Product packaging for Kinafluorenone(Cat. No.:)

Kinafluorenone

Cat. No.: B1254603
M. Wt: 322.3 g/mol
InChI Key: LRSIBJHMUMKLSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kinafluorenone is a synthetic intermediate of significant interest in the study of kinamycin antibiotics . These natural products were initially characterized as cyanocarbazoles but were subsequently revealed to possess a distinctive diazofluorene moiety, which is critical to their biological function . Researchers value this compound for its utility in probing the complex biosynthesis and mode of action of this class of compounds. The primary research application of this compound and its derivatives lies in investigating their potential as DNA-damaging agents . The proposed mechanism of action involves metal-mediated, one-electron oxidation of the diazo functional group. This leads to the loss of dinitrogen and the formation of a resonance-stabilized, carbon-centered radical species, which is believed to be responsible for subsequent DNA cleavage activity . This pathway is distinct from that of simple diazonium ions, making it a subject of continued mechanistic study. This product is designated For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H14O5 B1254603 Kinafluorenone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H14O5

Molecular Weight

322.3 g/mol

IUPAC Name

4,5,10-trihydroxy-9-methoxy-2-methylbenzo[b]fluoren-11-one

InChI

InChI=1S/C19H14O5/c1-8-6-10-13(11(20)7-8)15-16(18(10)22)19(23)14-9(17(15)21)4-3-5-12(14)24-2/h3-7,20-21,23H,1-2H3

InChI Key

LRSIBJHMUMKLSU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)O)C3=C(C4=C(C(=CC=C4)OC)C(=C3C2=O)O)O

Synonyms

kinafluorenone

Origin of Product

United States

Synthetic Methodologies for Kinafluorenone and Benzo B Fluorenone Core Structures

Retrosynthetic Analysis of Kinafluorenone Scaffolding

A retrosynthetic analysis of the this compound scaffolding involves dissecting the molecule into simpler precursor fragments that can be synthesized and coupled together. While specific detailed retrosynthetic schemes for this compound itself were not extensively detailed in the search results, the synthesis of the benzo[b]fluorenone core, a central feature of this compound, provides insight into potential disconnections. Approaches often involve forming the rings through cyclization reactions. For example, one retrosynthetic approach to the benzo[b]fluorene core has been described, aiming for a tetracyclic carbon framework. collectionscanada.gc.ca

Classical and Contemporary Approaches to Benzo[b]fluorenone Synthesis

Synthetic approaches towards the benzo[b]fluorenone skeleton can be broadly categorized based on the key bond-forming reactions employed. scispace.com

Friedel-Crafts-Based Annulation Strategies

Friedel-Crafts reactions, particularly intramolecular acylations, are a common classical approach for the synthesis of cyclic ketones, including fluorenones and benzo[b]fluorenones. uni-muenchen.descispace.comnih.gov These reactions involve the cyclization of acyl derivatives onto an aromatic ring, typically catalyzed by a Lewis acid. scispace.comnih.gov For instance, intramolecular Friedel-Crafts reactions of 2-(naphthalen-2-yl)benzoic acid derivatives have been utilized in the synthesis of the prekinamycin core, a structure related to this compound. nih.govrsc.org However, achieving good yields in such cyclizations can sometimes be challenging, potentially resulting in complex mixtures. nih.govrsc.org

Intramolecular Palladium-Mediated Arylation Methodologies

Transition metal-catalyzed arylations, particularly intramolecular palladium-mediated approaches, represent a contemporary strategy for constructing the benzo[b]fluorenone core. scispace.comnih.govacs.org These methodologies offer an effective alternative to Friedel-Crafts-based methods. nih.govacs.org Intramolecular palladium-mediated arylation approaches to benzo[b]fluorenes have been investigated and applied in the synthesis of tri-O-methylthis compound. nih.govacs.orgresearchgate.net

Metal-Catalyzed Rearrangement Reactions for Benzo[b]fluorenone Assembly

Metal-catalyzed rearrangement reactions have also been explored for the assembly of the benzo[b]fluorenone system. scispace.commjcce.org.mkresearchgate.net A notable example involves the zinc-mediated rearrangement of 3,3'-dihalo-2,2'-spirobiindan-1,1'-dione derivatives. scispace.commjcce.org.mkresearchgate.netresearchgate.net This key step has been shown to yield benzo[b]fluorenone derivatives, such as 10-hydroxy-11H-benzo[b]fluoren-11-one, in moderate yields. scispace.commjcce.org.mkresearchgate.net The choice and activation of the metal catalyst are critical for the success of this rearrangement. mjcce.org.mkresearchgate.net

Anionic Cycloaddition Pathways to the Fluorenone Core

Anionic cycloaddition pathways have been utilized for the rapid construction of the benzo[b]fluorenone ring system. scispace.com One such approach involves the reaction of 1-indanone (B140024) dianions with phthalate (B1215562) diesters. scispace.com This method has been demonstrated in a short synthesis of prekinamycin, highlighting its efficiency in assembling the core structure. scispace.com Other cycloaddition strategies, including [4+2] cycloadditions, have also been explored for the synthesis of benzo[b]fluorene derivatives. scispace.commjcce.org.mkacs.orgnih.gov

Dehydrogenative Cyclization Reactions

Dehydrogenative cyclization reactions, often catalyzed by transition metals like palladium or rhodium, provide routes to construct cyclic aromatic systems through the formation of new carbon-carbon bonds with concomitant loss of hydrogen. acs.orgchemrxiv.orgdntb.gov.uaaablocks.com Palladium-catalyzed dehydrogenative cyclization has been reported for the synthesis of fluorenone derivatives. chemrxiv.orgdntb.gov.uaaablocks.com While direct examples specifically for benzo[b]fluorenone were not prominently detailed, this class of reactions represents a viable strategy for forming cyclic systems, including potentially the fluorenone core within the benzo[b]fluorenone framework. Rhodium- and iridium-catalyzed dehydrogenative cyclizations have also been used to produce fluorene (B118485) derivatives. acs.org

Table 1: Selected Synthetic Approaches to Benzo[b]fluorenone Derivatives

ApproachKey Reaction/TransformationExample Precursor(s)Example Product(s)Yield (%) (if available)Citation
Metal-Catalyzed RearrangementZinc-mediated rearrangement3,3'-dihalo-2,2'-spirobiindan-1,1'-dione10-hydroxy-11H-benzo[b]fluoren-11-one52 scispace.commjcce.org.mkresearchgate.net
Anionic AnnulationReaction of 1-indanone dianions with phthalate diesters1-indanone dianions, phthalate diestersPrekinamycin core68 (overall for prekinamycin) scispace.com
Intramolecular Palladium-Mediated ArylationIntramolecular C-C bond formation catalyzed by PalladiumSuitable aryl halide precursorTri-O-methylthis compoundNot specified nih.govacs.org
Friedel-Crafts AnnulationIntramolecular acylation2-(naphthalen-2-yl)benzoic acid derivativeBenzo[b]fluorenone derivative4 nih.govrsc.org
Michael-Initiated Aldol (B89426) Condensation/EliminationTandem Michael addition and elimination4,9-dimethoxybenz[f]indenone, nitromethane, methacrolein2-methyl-5,10-dimethoxybenzo[b]fluorenone25 researchgate.net
Intramolecular Carbonyl-Ene ReactionSnCl₄·5H₂O catalyzed cyclization2-methallyl-4,9-dimethoxybenz[f]indenone Michael adduct2-methyl-5,10-dimethoxybenzo[b]fluorenoneBetter than Michael-Aldol route researchgate.net

Total Synthesis Efforts and Challenges Related to the this compound Framework

Total synthesis efforts targeting natural products containing the benzo[b]fluorenone core, such as the kinamycins, prekinamycin, and stealthins, have been reported ontosight.ainih.govuni.lufishersci.ch. These syntheses often face challenges related to the construction of the complex tetracyclic system and the introduction of specific functional groups with correct regiochemistry.

One approach to the benzo[b]fluorene core involved a five-step synthesis starting from dibenzylmalonic acid. A key step in this route was a metal-catalyzed rearrangement of a 3,3'-dihalo-2,2'-spirobiindan-1,1'-dione. The specific metal and its activation were found to be critical for the successful formation of the benzo[b]fluorenone system. A zinc-mediated rearrangement of the corresponding dibromo derivative yielded a 10-hydroxy-11H-benzo[b]fluoren-11-one derivative in 52% yield. This product's structure was confirmed spectroscopically and by methylation to the known 10-methoxy derivative. ontosight.ainih.govnih.gov

Other strategies for constructing the benzo[b]fluorenone skeleton include Friedel-Crafts-type cyclizations of acyl derivatives and transition metal-catalyzed arylations. ontosight.aiwikidata.org Ring contraction via the benzil-benzilic acid rearrangement of benzo[a]anthracene-5,6-diones has also been explored. ontosight.ai

Regioselective Synthesis of this compound Derivatives and Analogues

Achieving regioselectivity is a significant aspect in the synthesis of substituted benzo[b]fluorenone derivatives and analogues. Different synthetic routes can lead to varying substitution patterns on the tetracyclic core.

One method for the regiospecific construction of the D-ring of benzo[b]fluorenones from benz[f]indenones has been explored. This involved evaluating two synthetic routes: a Michael-initiated aldol condensation sequence and an intramolecular carbonyl-ene reaction. The intramolecular carbonyl-ene reaction pathway was found to be more effective for the synthesis of a specific benzo[b]fluoren-11-one derivative compared to the Michael-aldol route. nih.gov

Intramolecular palladium-mediated arylation approaches have also been investigated for the synthesis of benzo[b]fluorenes. This methodology was successfully applied in a concise synthesis of tri-O-methylthis compound, offering an alternative to traditional Friedel-Crafts-based methods and demonstrating control over the regiochemistry of annulation. fishersci.de

Development of Novel Synthetic Routes to this compound Scaffolds

The pursuit of efficient and versatile synthetic routes to the benzo[b]fluorenone scaffold, relevant to compounds like this compound, remains an active area of research. Novel approaches aim to overcome limitations of existing methods, such as improving yields, reducing the number of steps, or enhancing regioselectivity.

A new approach towards the benzo[b]fluorene core utilizing a metal-catalyzed rearrangement of a spirodibromodione derivative has been described, providing a different strategy for assembling the tetracyclic system. ontosight.ainih.gov The exploration of diverse reaction methodologies continues to contribute to the development of novel and improved synthetic access to the this compound scaffold and its analogues.

Chemical Reactivity and Mechanistic Investigations of Kinafluorenone Systems

Reaction Pathways of the Benzo[b]fluorenone Moiety

The reactivity of the benzo[b]fluorenone system is influenced by the conjugated aromatic rings and the presence of the ketone group. This leads to diverse reaction pathways, including those centered on the carbonyl carbon and those involving the aromatic system.

Electrophilic and Nucleophilic Reactivity at the Ketone Carbonyl

The ketone carbonyl group in benzo[b]fluorenones, including kinafluorenone, is a primary site for both electrophilic and nucleophilic attack. The polarized carbon-oxygen double bond makes the carbonyl carbon susceptible to nucleophilic addition, a characteristic reaction of ketones. Conversely, the oxygen atom can act as a Lewis base, undergoing reactions with electrophiles.

While specific reactions of the this compound ketone have not been extensively detailed in the provided sources, the reactivity of the general fluorenone core provides relevant insights. Fluorenone (a related, smaller analog) undergoes reduction of the ketone to the corresponding alcohol (fluorenol) using reducing agents such as sodium borohydride (B1222165) or zinc powder with sodium hydroxide (B78521) in ethanol. sciencemadness.orgbu.edu This highlights the susceptibility of the carbonyl group to reduction.

Nucleophilic additions, such as those with organometallic reagents or hydride donors, are expected to occur at the carbonyl carbon, leading to the formation of tertiary alcohols after protonation. The electronic environment of the benzo[b]fluorenone system may influence the rate and selectivity of these additions compared to simpler ketones.

Electrophilic attack on the carbonyl oxygen can activate the carbonyl group towards nucleophilic attack or influence reactivity elsewhere in the molecule through resonance effects. For instance, coordination to a Lewis acid could enhance the electrophilicity of the carbonyl carbon.

Aromatic Substitution and Functionalization of the Polycyclic System

Studies on related benzo[b]fluorene systems (lacking the ketone) have demonstrated that common functionalization reactions such as bromination, nitration, oxidation, and alkylation are possible. nih.govacs.org Extrapolating to benzo[b]fluorenone, EAS reactions like halogenation (e.g., bromination) and nitration are anticipated to occur. The position of substitution would depend on the activating or deactivating effects of existing substituents and the intrinsic reactivity of each ring within the fused system.

Functionalization of the polycyclic system can also be achieved through other methods, such as palladium-catalyzed cross-coupling reactions, which allow for the introduction of various substituents onto the aromatic core. researchgate.netresearchgate.net These reactions often involve aryl halides or similar derivatives as substrates.

Rearrangement Reactions of this compound and its Precursors

Rearrangement reactions can play a significant role in the synthesis and potential transformations of benzo[b]fluorenone systems. Friedel-Crafts acyl rearrangements have been studied in the context of polycyclic aromatic ketones, including the interconversion between benzo[a]fluorenone and benzo[b]fluorenone isomers under acidic conditions like polyphosphoric acid (PPA). researchgate.net This type of rearrangement involves the migration of an acyl group within the molecule.

Furthermore, some synthetic routes to the benzo[b]fluorenone core involve metal-catalyzed rearrangements of spirocyclic precursors. For example, a zinc-mediated rearrangement of a 3,3'-dihalo-2,2'-spirobiindan-1,1'-dione derivative has been shown to yield a 10-hydroxy-11H-benzo[b]fluoren-11-one derivative. scispace.com This highlights how skeletal rearrangements can be key steps in constructing the core structure.

While specific rearrangement reactions of isolated this compound are not detailed in the provided text, the knowledge of such transformations in related systems is important for understanding its potential reactivity under various conditions and for designing synthetic strategies.

Oxidative and Reductive Transformations of the Fluorenone Core

The fluorenone core, present in this compound, can undergo both oxidative and reductive transformations. As mentioned earlier, the reduction of the ketone to an alcohol is a common reaction. sciencemadness.orgbu.edu This is a two-electron reduction process.

Oxidative transformations can involve various parts of the molecule. The aromatic rings are susceptible to oxidation, particularly under harsh conditions, which can lead to ring cleavage or the formation of quinones. The methylene (B1212753) bridge in fluorene (B118485) (the hydrocarbon analog of fluorenone) can be oxidized to the ketone in fluorenone. tandfonline.com While this compound already possesses the ketone, other positions in the polycyclic system might be vulnerable to oxidation depending on the reagents and conditions.

In the context of related natural products like kinamycins, redox processes are crucial for their biological activity, often involving reduction of a quinone moiety and subsequent radical formation. nih.govresearchgate.netresearchgate.net Although this compound lacks the quinone, the fluorenone core itself can participate in redox reactions. Studies on fluorene derivatives have explored their electrochemical properties, including oxidation and reduction potentials, which are influenced by substituents and the extended pi system. beilstein-journals.org

Data on the redox potentials of specific benzo[b]fluorenone compounds could provide insights into their susceptibility to oxidation or reduction under different chemical or biological conditions.

Chemical Stability and Degradation Pathways Under Various Conditions

The chemical stability of this compound is influenced by its polycyclic aromatic structure and the presence of the ketone group. Polycyclic aromatic hydrocarbons are generally stable due to their aromaticity, but they can undergo degradation under specific conditions, such as exposure to strong oxidizers, UV light, or high temperatures.

While detailed degradation pathways for this compound are not explicitly described, related polycyclic aromatic compounds can undergo photo-oxidation, chemical oxidation, or microbial degradation. The ketone group might also be a point of vulnerability under certain conditions, such as strong acidic or basic hydrolysis, although ketones are generally more stable to hydrolysis than other carbonyl compounds like esters or amides.

The stability of related diazo compounds found in kinamycins is noted to be enhanced by electron delocalization, suggesting that the electronic environment plays a significant role in the stability of these polycyclic systems. nih.gov this compound, lacking the diazo group, would have different stability characteristics.

Understanding the stability and degradation pathways is important for handling, storage, and potential environmental fate of this compound.

Mechanistic Studies of Bond-Forming Processes in this compound Synthesis

The synthesis of this compound and related benzo[b]fluorenones involves various bond-forming processes. Mechanistic studies are crucial for optimizing synthetic routes and developing new methodologies. Several approaches to constructing the benzo[b]fluorenone core have been investigated.

One approach involves intramolecular palladium-mediated arylation, which has been applied in a synthesis of tri-O-methylthis compound. researchgate.net This method utilizes palladium catalysts to form carbon-carbon bonds, typically through catalytic cycles involving oxidative addition, insertion, and reductive elimination steps.

Photochemical reactions have also been employed for the synthesis of benzo[b]fluorenones. One such method involves the direct photochemical conversion of alkynylated chalcones, proceeding via a proposed biradical intermediate. nih.govacs.org Mechanistic studies using techniques like deuteration and radical trapping experiments (e.g., with TEMPO or DMPO) have provided evidence for the involvement of radical species in these photo-induced cyclization and rearrangement processes. nih.govacs.orgrsc.org

Another synthetic strategy involves base-promoted, metal-free cyclization reactions. An efficient synthesis of benzo[b]fluoren-11-ones from TMS-substituted diynes has been reported, proceeding via a tandem double-aldol condensation. researchgate.net Mechanistic investigations of such reactions help elucidate the roles of the base, the structure of the substrates, and the sequence of bond-forming events.

Rearrangement reactions, as discussed in Section 3.1.3, are also key bond-forming or breaking processes in some synthetic routes. The zinc-mediated rearrangement of spirobiindan-1,1'-dione derivatives to benzo[b]fluorenones involves complex mechanistic pathways that are influenced by the metal catalyst. scispace.com

Biosynthetic Considerations and Chemical Precursors to Kinafluorenone

Isolation and Elucidation of Kinafluorenone from Streptomyces murayamaensis

This compound was first isolated from Streptomyces murayamaensis, the same bacterium known for producing the kinamycin antibiotics. Its isolation was particularly noted in mutant strains of S. murayamaensis that were blocked in the normal kinamycin biosynthetic pathway. acs.org This suggests that this compound might represent a shunt metabolite, accumulating when the downstream steps leading to kinamycins are disrupted. asm.orgnih.govnih.govresearchgate.netscispace.com The elucidation of its structure was achieved through spectroscopic methods, including NMR spectroscopy, and confirmed by X-ray crystallography. acs.org this compound was the first benzo[b]fluorenone isolated from a natural source. acs.org

Proposed Chemical Role of this compound within the Kinamycin Biosynthetic Grid

Within the context of kinamycin biosynthesis, this compound is considered a shunt metabolite. asm.orgnih.govnih.govresearchgate.netscispace.com The kinamycin biosynthetic pathway in S. murayamaensis involves a type II polyketide synthase system. asm.orgnih.govresearchgate.netresearchgate.net Heterologous expression of the kinamycin gene cluster from S. murayamaensis in Streptomyces lividans led to the production of known kinamycin intermediates, as well as shunt metabolites like this compound and seongomycin. asm.orgnih.govjst.go.jpcapes.gov.br This supports the idea that this compound is a side product of the main biosynthetic route to kinamycins. Its accumulation in mutant strains further reinforces its position as a deviation from the primary pathway, rather than a direct intermediate leading to the active kinamycins. acs.orgnih.gov

Precursors and Intermediates in the Natural Synthesis of Benzo[b]fluorenones

The benzo[b]fluorenone core structure, present in this compound and other related natural products like the stealthins and prekinamycin, is derived from polyketide biosynthesis. researchgate.netscispace.comresearchgate.net Studies on kinamycin biosynthesis have identified intermediates such as dehydrorabelomycin, kinobscurinone, and stealthin C. asm.orgnih.govjst.go.jpcapes.gov.brebi.ac.uk These compounds are believed to be formed through a series of enzymatic transformations of an initial polyketide chain. While the precise steps leading directly to this compound are not as extensively detailed as those for the main kinamycins, its structural relationship to these intermediates suggests a common polyketide origin. Synthetic approaches to the benzo[b]fluorenone core have explored various strategies, including Friedel-Crafts-type cyclizations, metal-catalyzed arylations, and ring contractions. scispace.comresearchgate.netmjcce.org.mkresearchgate.net These synthetic efforts provide insights into the chemical feasibility of constructing the core structure, which is relevant to understanding how the bacterium might assemble this moiety enzymatically.

Chemoenzymatic Transformations Relevant to this compound Formation

While specific chemoenzymatic transformations directly yielding this compound from a defined precursor within the S. murayamaensis pathway are not extensively documented, the biosynthesis of related kinamycins involves several enzymatic steps. The kinamycin biosynthetic gene cluster encodes for enzymes responsible for polyketide chain elongation, cyclization, oxygenation, and the introduction of the characteristic diazo group. researchgate.netresearchgate.net For instance, enzymes like AlpJ and AlpK are involved in ring contraction reactions. nih.gov The formation of this compound, a benzo[b]fluorenone with a ketone oxygen instead of the diazo group found in kinamycins, likely involves enzymatic steps that diverge from the main kinamycin pathway, potentially at an oxidation or cyclization stage. researchgate.net Research into the enzymes involved in the later stages of kinamycin biosynthesis, such as those responsible for diazo group formation (e.g., AlpH), provides context for understanding where the this compound pathway might diverge. nih.gov

Comparative Chemical Analysis of this compound and the Kinamycin Pharmacophore

This compound shares the core benzo[b]fluorenone skeleton with the kinamycin antibiotics. acs.orgresearchgate.net However, a key structural difference lies in the absence of the diazo functional group, which is considered the defining feature and the active pharmacophore of the kinamycins. researchgate.net The kinamycins (e.g., Kinamycin A, Kinamycin D) possess a diazotetrahydrobenzo[b]fluorene structure. researchgate.netnih.govnih.govnih.gov This diazo group is crucial for their biological activity, particularly their potent antimicrobial and antiproliferative properties. researchgate.net this compound, lacking this diazo moiety and possessing a ketone oxygen at the corresponding position, has been reported to show no antibiotic activity. researchgate.net This comparative analysis underscores the critical role of the diazo group in the biological function of kinamycins and highlights this compound as a related but biologically inactive analog or shunt product.

Table 1: Comparative Structural Features

CompoundCore StructureKey Functional GroupBiological Activity (Antibiotic)
This compoundBenzo[b]fluorenoneKetone (=O)None reported researchgate.net
KinamycinsBenzo[b]fluoreneDiazo (=N⁺=N⁻)Potent researchgate.net

Computational and Theoretical Studies of Kinafluorenone S Electronic and Molecular Structure

Quantum Mechanical (QM) Calculations for Electronic Structure and Stability

For Kinafluorenone, QM calculations can elucidate the nature of its frontier molecular orbitals, specifically the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy levels and spatial distribution of these orbitals are key indicators of a molecule's reactivity and electronic properties. beilstein-journals.org Calculations can also provide insights into the molecule's dipole moment and charge distribution, which influence its intermolecular interactions and physical properties. Furthermore, QM methods can be used to assess the relative stability of different possible conformers or isomers of this compound, if applicable, by calculating their total energies.

Density Functional Theory (DFT) Applications in Predicting Reactivity and Spectroscopic Signatures

Density Functional Theory (DFT) is a widely used quantum mechanical method that focuses on the electron density of a system to calculate its electronic structure and properties. arxiv.org DFT offers a good balance between computational cost and accuracy, making it particularly useful for studying molecules of moderate size like this compound.

DFT calculations can be applied to predict various properties of this compound, including its reactivity sites. By analyzing parameters such as Fukui functions and the dual descriptor, computational chemists can identify regions within the molecule that are most susceptible to electrophilic or nucleophilic attack. researchgate.net

DFT is also invaluable for predicting spectroscopic signatures, which can aid in the experimental characterization of this compound. Time-Dependent Density Functional Theory (TD-DFT), for instance, can be used to calculate electronic excitation energies and oscillator strengths, providing theoretical UV-Vis spectra. researchgate.netrsc.org These calculations can help assign observed absorption bands to specific electronic transitions (e.g., π→π* or n→π*). beilstein-journals.org Similarly, DFT can predict vibrational frequencies (for IR and Raman spectroscopy) and nuclear magnetic resonance (NMR) chemical shifts, offering a theoretical basis for interpreting experimental spectroscopic data. rsc.org

Reaction Pathway Modeling and Transition State Analysis for this compound Synthesis

Computational modeling is a powerful tool for understanding the mechanisms of chemical reactions, including the synthesis of complex molecules like this compound. Reaction pathway modeling involves identifying a series of elementary steps that transform reactants into products. Transition state analysis is a critical part of this process, focusing on locating and characterizing the high-energy transition states that connect different intermediates along the reaction pathway. e3s-conferences.orgresearchgate.netchemrxiv.org

Using computational methods, typically DFT, researchers can calculate the energies of reactants, intermediates, products, and transition states. dergipark.org.tr This allows for the determination of activation energies and reaction enthalpies, providing insights into the kinetics and thermodynamics of the synthesis. e3s-conferences.org By mapping out the potential energy surface, computational studies can help elucidate the most favorable reaction pathways and understand the factors that influence reaction rates and selectivity. nih.gov Transition state structures can reveal crucial details about bond breaking and formation processes. e3s-conferences.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, simulating the motion of atoms and molecules over time based on classical mechanics. iaanalysis.comresearchgate.net While QM and DFT provide static snapshots or explore potential energy surfaces, MD simulations capture the time-dependent behavior, including conformational changes and interactions with the surrounding environment.

For this compound, MD simulations can be used to explore its conformational landscape, identifying stable or preferred three-dimensional arrangements of the molecule. researchgate.net This is particularly relevant if this compound exhibits flexibility due to rotations around single bonds, although polycyclic systems like fluorenones are relatively rigid.

Furthermore, MD simulations can investigate intermolecular interactions between this compound molecules or between this compound and other chemical species (excluding biological contexts as per the instructions). dovepress.comnih.gov This could include studying interactions in different phases (e.g., solid state packing) beilstein-journals.org or in solution with various solvents. Analysis of interaction energies and patterns, such as van der Waals forces and electrostatic interactions, can provide insights into properties like solubility and crystal packing. iaanalysis.comdovepress.com

Quantitative Structure-Reactivity Relationships (QSRR) within the Benzo[b]fluorenone Family (excluding biological contexts)

Quantitative Structure-Reactivity Relationships (QSRR) aim to establish mathematical models that correlate structural descriptors of molecules with their chemical reactivity. uzh.ch Within the benzo[b]fluorenone family, including this compound, computational chemistry can contribute significantly to developing QSRR models focused on chemical transformations.

By calculating a range of molecular descriptors using computational methods (e.g., electronic descriptors from QM/DFT, steric descriptors from optimized geometries), researchers can build models that predict how variations in the structure of benzo[b]fluorenones influence their reactivity in specific chemical reactions. This could involve correlating structural features with reaction rates, product yields, or selectivity in non-biological reactions. These QSRR models can be used to predict the reactivity of new, unsynthesized benzo[b]fluorenone derivatives and guide the rational design of molecules with desired chemical properties.

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique used for the complete structural elucidation of Kinafluorenone. nih.govthieme-connect.descispace.comacs.org Both ¹H and ¹³C NMR spectroscopy are employed to determine the arrangement of hydrogen and carbon atoms within the molecule and their connectivity. Analysis of chemical shifts, splitting patterns, and coupling constants in ¹H NMR spectra provides information about the different proton environments. thieme-connect.descispace.comacs.org Similarly, ¹³C NMR spectroscopy reveals the distinct carbon atoms and their hybridization states. thieme-connect.descispace.com

For instance, ¹H NMR data for a synthesized benzo[b]fluorenone, related to this compound, in CDCl₃ showed characteristic aromatic proton signals in the range of δ 7.22-8.35 ppm, along with signals for methoxy (B1213986) protons around δ 4.11-4.35 ppm and a phenolic OH proton at δ 9.69 ppm for a hydroxylated derivative. thieme-connect.de ¹³C NMR data for the same compound displayed signals for carbonyl carbons in the range of δ 180-192 ppm and various aromatic carbons. thieme-connect.de Two-dimensional NMR techniques such as COSY, HSQC, and HMBC are also utilized to establish correlations between protons and carbons, aiding in the assignment of signals and confirmation of the molecular structure. nih.gov HMBC correlations can help locate aromatic protons relative to carbonyl carbons and other aromatic carbons. thieme-connect.de HMQC spectra correlate protons with the carbon atoms to which they are directly attached. thieme-connect.de

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular mass of this compound and analyzing its fragmentation pattern. nih.govwisc.edursc.org HRMS provides an accurate mass measurement that can be used to determine the elemental composition of the compound. nih.gov Techniques such as Electrospray Ionization (ESI) and Electron Ionization (EI) are commonly used in conjunction with mass analyzers like time-of-flight (TOF) or quadrupole-TOF (QTOF) to obtain high-resolution mass data. nih.govthieme-connect.dewisc.eduraineslab.com

For example, ESI-MS of a related benzo[b]fluorenone showed a protonated molecular ion peak [M + H]⁺ at m/z = 259.0723, corresponding to a specific molecular formula. thieme-connect.de EI-MS can provide fragmentation data, where the molecule breaks down into smaller ions, yielding a characteristic pattern that helps in confirming the structural subunits. thieme-connect.descispace.com The analysis of these fragments further supports the proposed structure of this compound. thieme-connect.descispace.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in this compound and to obtain a molecular fingerprint. thieme-connect.dephotothermal.comedinst.comresearchgate.netmt.comspectroscopyonline.com IR spectroscopy measures the absorption of infrared light by molecular vibrations that cause a change in the dipole moment, making it sensitive to polar bonds and functional groups like carbonyls (C=O), hydroxyls (O-H), and aromatic C-H stretches. thieme-connect.dephotothermal.comedinst.com Raman spectroscopy, on the other hand, measures the inelastic scattering of light due to molecular vibrations that induce a change in polarizability, providing complementary information, particularly about non-polar bonds and skeletal vibrations. photothermal.comedinst.commt.com

IR spectra of synthesized benzo[b]fluorenones have shown characteristic absorption bands for the carbonyl group around 1600-1700 cm⁻¹. thieme-connect.de Other bands in the IR spectrum provide information about aromatic ring vibrations and other functional groups present. thieme-connect.de While specific Raman data for this compound was not found in the search results, Raman spectroscopy would provide complementary vibrational information, especially regarding the carbon skeleton and symmetric vibrations, aiding in a more complete vibrational characterization. photothermal.comedinst.comspectroscopyonline.com

Advanced Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Complex Mixture Analysis

Advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are employed for the purity assessment of this compound and its analysis within complex mixtures, particularly in the context of its isolation from natural sources or synthetic reaction mixtures. jst.go.jpnih.govsissa.it

HPLC, often coupled with UV-Vis or photodiode array detection, is used to separate this compound from other compounds based on their differing affinities for a stationary phase. jst.go.jpnih.gov This allows for the assessment of the purity of a sample and the identification of this compound by comparing its retention time and UV spectrum to those of a standard. jst.go.jpnih.gov Semi-preparative HPLC can also be used for the purification of this compound from extracts. nih.gov Column chromatography, typically using silica (B1680970) gel with appropriate solvent systems, is also a common method for purification. thieme-connect.descispace.comresearchgate.netiastate.eduthieme-connect.com GC-MS combines the separation power of Gas Chromatography with the identification capabilities of Mass Spectrometry and can be used for the analysis of volatile or semi-volatile derivatives of this compound, providing both separation and mass spectral data for identification and purity checking. raineslab.com These chromatographic methods are essential for isolating this compound in a pure form necessary for detailed spectroscopic and crystallographic analysis. jst.go.jpnih.govthieme-connect.descispace.comthieme-connect.com

Future Directions in Kinafluorenone Chemical Research

Development of Green Chemistry Approaches for Kinafluorenone Synthesis

The synthesis of complex organic molecules like this compound often involves multi-step processes that can utilize hazardous reagents and generate considerable waste. Future research in this compound synthesis is poised to focus on the development of green chemistry approaches to mitigate these environmental concerns. This aligns with the broader trend in organic synthesis towards more sustainable methodologies. mdpi.comrsisinternational.org

Potential green chemistry strategies for this compound synthesis could include the exploration of catalytic methods that utilize less toxic metals or organocatalysts, reactions in environmentally benign solvents such as water or supercritical fluids, and the development of atom-economical transformations that minimize byproduct formation. warwick.ac.ukutrgv.edu Photochemical or electrochemical methods could also offer greener alternatives to traditional thermal reactions, potentially reducing energy consumption and avoiding harsh chemical reagents. While specific green synthesis routes for this compound are not widely reported, the principles of green chemistry can be applied to the known synthetic challenges of the benzo[b]fluorenone core. nih.govresearchgate.net

Exploiting this compound as a Platform for Novel Organic Methodologies

The inherent structural complexity and the presence of reactive functional groups within the this compound scaffold make it an attractive platform for developing novel organic methodologies. Research has already demonstrated the utility of palladium-mediated arylation approaches in the synthesis of benzo[b]fluorenes, including an application in the synthesis of tri-O-methylthis compound. researchgate.netacs.org This highlights the potential for transition metal catalysis in constructing the core or introducing diverse substituents onto the this compound framework.

Future work could explore the development of new coupling reactions, functionalization strategies, and stereoselective transformations specifically tailored for this compound. The introduction of different substituents onto the benzo[b]fluorenone system can significantly alter its chemical and physical properties, leading to the discovery of novel derivatives with tailored characteristics. sci-hub.se Methodologies focusing on late-stage functionalization could also be valuable for rapidly generating diverse this compound analogs from a common precursor.

Advanced Materials Science Applications (excluding biological or clinical)

Fluorenones and their derivatives are recognized for their intriguing and tunable photo- and physicochemical properties, making them valuable components in the development of new organic materials. sci-hub.se this compound, as a benzo[b]fluorenone, is expected to share and potentially exhibit enhanced properties in this domain. Future research is likely to focus on exploiting this compound and its derivatives in various materials science applications, excluding biological or clinical uses.

Optical and Electronic Properties of this compound Derivatives

Fluorenone derivatives are known to possess extensive aromaticity, customizable electron-accepting traits, tunable luminescence, and efficient energy and charge transfer abilities. x-mol.net These properties are crucial for applications in optoelectronics. Research on this compound derivatives could focus on understanding and manipulating their electronic structure and photophysical behavior through structural modifications. researchgate.netcore.ac.uk This could involve the synthesis of derivatives with different electron-donating or withdrawing groups to tune their absorption and emission spectra, as well as their charge transport characteristics.

Potential in Organic Electronics (e.g., as building blocks for conductive polymers or dyes)

The π-conjugated system of fluorenones makes them suitable for incorporation into π-conjugated polymers, which are utilized in organic semiconductors for devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). sci-hub.sersc.org this compound derivatives could serve as novel building blocks for such conductive polymers or as active components in organic dyes for various electronic applications. Their rigid planar structure and potential for diverse functionalization could lead to materials with improved charge mobility, stability, and specific optical properties required for high-performance organic electronic devices. cam.ac.ukbeilstein-institut.de

Role in Catalysis or Supramolecular Chemistry (if applicable to fluorenones)

Fluorenones are highly prized in supramolecular chemistry for their captivating photochemical and physicochemical properties. x-mol.net They have been explored in host-guest chemistry and the formation of supramolecular assemblies. researchgate.netacs.org Supramolecular chemistry, which involves the directed assembly of molecules through noncovalent interactions, has strong links to the development of novel catalytic systems. mdpi.comrsc.org While direct catalytic applications of this compound itself may not be extensively documented, its integration into supramolecular structures could lead to the creation of new supramolecular catalysts. The ability of fluorenone derivatives to engage in non-covalent interactions like hydrogen bonds and C-H···π interactions can facilitate specific molecular recognition and organization, which are key principles in supramolecular catalysis. researchgate.netresearchgate.netacs.org Future research could investigate the potential of this compound-based supramolecular assemblies for catalyzing specific chemical transformations.

Integration of Machine Learning and AI in this compound Research (e.g., synthetic route prediction, property prediction)

The increasing power of artificial intelligence (AI) and machine learning (ML) is transforming chemical research by enabling faster analysis of large datasets, prediction of molecular properties, and the design of synthetic routes. nih.govlamarr-institute.orgresearchgate.netdfki.de The complexity of the this compound structure and the potential for synthesizing a vast number of derivatives make it an ideal candidate for the application of these computational tools. hokudai.ac.jp

Q & A

Q. How to integrate multi-omics data (e.g., transcriptomics, metabolomics) to elucidate this compound’s polypharmacology?

  • Data Fusion : Apply network pharmacology approaches (e.g., STRING, KEGG) to map target-pathway interactions. Use LASSO regression to prioritize high-impact nodes .
  • Validation : Cross-validate findings with CRISPR-Cas9 knockout models to confirm causal relationships .

Ethical and Reproducibility Considerations

Q. What ethical guidelines govern the use of this compound in animal or human-derived tissue studies?

  • Compliance : Adhere to ARRIVE 2.0 guidelines for animal studies and Declaration of Helsinki principles for human tissue. Obtain IRB/IACUC approvals before experimentation .
  • Transparency : Disclose all conflicts of interest, including funding sources tied to industrial partners .

Q. How to ensure reproducibility when sharing this compound-related datasets?

  • Data Curation : Deposit raw data in repositories like Zenodo or ChEMBL with unique DOIs. Use standardized metadata schemas (e.g., ISA-Tab) .
  • Code Sharing : Publish analysis scripts on GitHub with version control and dependency lists .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.